[5-(2,4-Difluorophenyl)isoxazol-3-yl]methanol
Overview
Description
[5-(2,4-Difluorophenyl)isoxazol-3-yl]methanol is a chemical compound with the molecular formula C10H7F2NO2 and a molecular weight of 211.17 g/mol . This compound is characterized by the presence of a difluorophenyl group attached to an isoxazole ring, which is further connected to a methanol group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2,4-Difluorophenyl)isoxazol-3-yl]methanol typically involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine . This method is efficient and can be performed under catalyst-free and microwave-assisted conditions. Another approach involves the gold-catalyzed tandem cyclization−fluorination of (Z)-2-alkynone O-methyl oxime under mild conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using the aforementioned synthetic routes. The use of microwave-assisted synthesis and gold-catalyzed reactions can be scaled up for industrial production, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[5-(2,4-Difluorophenyl)isoxazol-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
[5-(2,4-Difluorophenyl)isoxazol-3-yl]methanol is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of [5-(2,4-Difluorophenyl)isoxazol-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The difluorophenyl group enhances the compound’s binding affinity to these targets, while the isoxazole ring provides stability and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-(2,4-Difluorophenyl)isoxazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a methanol group.
3-(4-Fluorophenyl)isoxazol-5-ylmethanol: Similar structure but with a single fluorine atom on the phenyl ring.
Uniqueness
[5-(2,4-Difluorophenyl)isoxazol-3-yl]methanol is unique due to the presence of two fluorine atoms on the phenyl ring, which enhances its chemical reactivity and binding affinity. This makes it a valuable compound in various research applications, particularly in the development of new pharmaceuticals and materials .
Properties
IUPAC Name |
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2NO2/c11-6-1-2-8(9(12)3-6)10-4-7(5-14)13-15-10/h1-4,14H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULPAADJUUMKRRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CC(=NO2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30652793 | |
Record name | [5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30652793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
934188-81-5 | |
Record name | 5-(2,4-Difluorophenyl)-3-isoxazolemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=934188-81-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30652793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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